

The Solubility Profile of Dicyclopropylmethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyclopropylmethanol*

Cat. No.: *B083125*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropylmethanol (DCMPM), a secondary alcohol with the chemical formula $C_7H_{12}O$, is a unique molecule characterized by a hydroxyl group attached to a carbon atom bearing two cyclopropyl rings.^[1] This structural feature imparts a combination of polarity from the alcohol group and non-polarity from the hydrocarbon rings, influencing its solubility in various media. This technical guide provides a comprehensive overview of the known solubility characteristics of **dicyclopropylmethanol** in organic solvents, outlines a general experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment. Due to the hydrophobic nature of the cyclopropyl rings, **dicyclopropylmethanol** is generally soluble in organic solvents and sparingly soluble in water.^{[1][2][3]}

Physicochemical Properties of Dicyclopropylmethanol

A fundamental understanding of **dicyclopropylmethanol**'s physical and chemical properties is essential for predicting its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O	[1] [4] [5]
Molecular Weight	112.17 g/mol	[2] [4]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	69 °C at 13 mmHg	[3]
Density	0.951 g/mL at 20 °C	[3]
Water Solubility	Sparingly soluble	[2] [3]

Solubility in Organic Solvents: A Qualitative Overview

While specific quantitative solubility data for **dicyclopropylmethanol** in a range of organic solvents is not extensively documented in publicly available literature, its structural characteristics provide strong indications of its solubility profile. The molecule's two cyclopropyl rings and the carbon backbone create a significant non-polar character.[\[1\]](#) This suggests good solubility in a variety of common organic solvents.

Based on the principle of "like dissolves like," **dicyclopropylmethanol** is expected to be miscible with or highly soluble in:

- Alcohols (e.g., methanol, ethanol, isopropanol) due to the potential for hydrogen bonding with its hydroxyl group.
- Ethers (e.g., diethyl ether, tetrahydrofuran) which can act as hydrogen bond acceptors.
- Chlorinated Solvents (e.g., dichloromethane, chloroform).
- Aromatic Hydrocarbons (e.g., toluene, benzene).
- Aliphatic Hydrocarbons (e.g., hexane, cyclohexane).
- Ketones (e.g., acetone, methyl ethyl ketone).

- Esters (e.g., ethyl acetate).

The hydrophobic nature imparted by the cyclopropyl rings is the primary driver for its solubility in these organic media.[\[1\]](#)

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for **dicyclopropylmethanol** in various organic solvents, a standardized experimental protocol should be followed. The following method is a general guideline that can be adapted for specific laboratory settings.

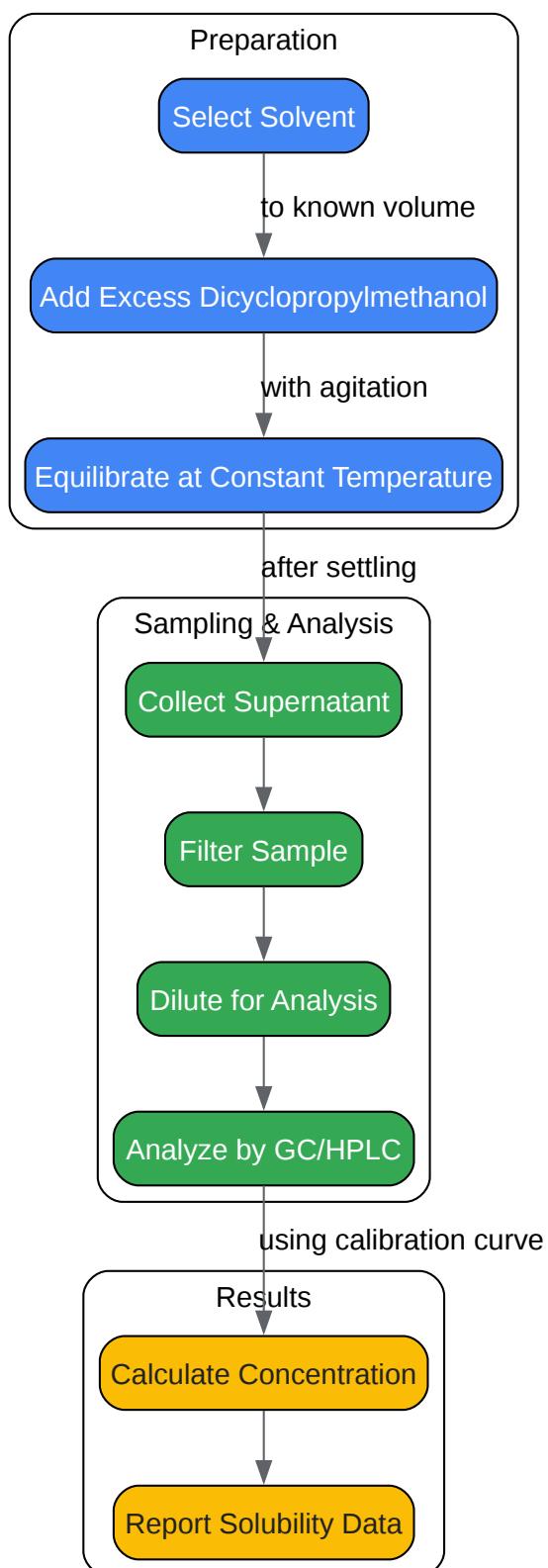
Objective: To determine the solubility of **dicyclopropylmethanol** in a given organic solvent at a specific temperature.

Materials:

- **Dicyclopropylmethanol** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
- Syringe filters (chemically compatible with the solvent)

Procedure:

- Preparation of Saturated Solutions:


- Add an excess amount of **dicyclopropylmethanol** to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.
- Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

- Sample Collection and Preparation:
 - After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved material to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.
 - Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.
 - Record the exact volume of the filtered saturated solution.
- Quantification:
 - Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of **dicyclopropylmethanol**.
 - Prepare a calibration curve using standard solutions of **dicyclopropylmethanol** of known concentrations in the same solvent.
- Calculation of Solubility:
 - From the concentration of the diluted sample and the dilution factor, calculate the concentration of **dicyclopropylmethanol** in the original saturated solution.

- Express the solubility in appropriate units, such as grams per 100 mL of solvent (g/100 mL) or moles per liter (mol/L).

Logical Workflow for Solubility Determination

The process of determining the solubility of **dicyclopropylmethanol** can be visualized as a systematic workflow.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantitative determination of **dicyclopropylmethanol** solubility.

Conclusion

Dicyclopropylmethanol is a hydrophobic secondary alcohol with expected good solubility in a wide array of organic solvents. While quantitative data is sparse in the literature, established experimental protocols can be readily applied to determine its precise solubility in solvents relevant to specific applications in research, chemical synthesis, and drug development. The provided technical guide serves as a foundational resource for scientists and researchers working with this compound, offering both a theoretical understanding of its solubility and a practical framework for its empirical determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 14300-33-5: dicyclopropylmethanol | CymitQuimica [cymitquimica.com]
- 2. Dicyclopropylmethanol, 97% | Fisher Scientific [fishersci.ca]
- 3. DICYCLOPROPYLMETHANOL | 14300-33-5 [chemicalbook.com]
- 4. Dicyclopropylmethanol | C7H12O | CID 84336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [The Solubility Profile of Dicyclopropylmethanol in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083125#solubility-of-dicyclopropylmethanol-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com